molecular formula C23H21N3O3S B2915592 N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899735-63-8

N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No. B2915592
M. Wt: 419.5
InChI Key: DXZUQUVDEQEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N’-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide” is a complex organic compound. It seems to contain a thiophene-2-carboxamide core, which is a common feature in several bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for their antiviral activities .

Scientific Research Applications

Catalytic Applications in Hydrogenation

One notable application of related compounds is in catalysis, particularly in asymmetric hydrogenation. For example, phosphine ligands, structurally similar to N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide, have been employed in rhodium-catalyzed asymmetric hydrogenation. This method is instrumental in the efficient preparation of chiral pharmaceutical ingredients, demonstrating the potential utility of such compounds in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).

Synthesis and Reactivity Studies

N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide analogs have been studied for their synthesis and reactivity. Research on the condensation and treatment of similar compounds, leading to various derivatives, reveals the versatility and potential for chemical manipulation in this class of compounds. This kind of research lays the foundation for developing new materials and pharmaceuticals (Aleksandrov et al., 2020).

Anticancer Potential

Research into related quinoline derivatives has uncovered their potential as anticancer agents. For instance, certain quinoline-based compounds show effective anticancer activity. This broad spectrum of biological and biochemical activities, facilitated by the synthetic versatility of quinoline, makes these compounds a valuable resource in cancer drug development (Solomon & Lee, 2011).

Future Directions

While specific future directions for this compound were not found, research into similar compounds such as N-benzyl-N-phenylthiophene-2-carboxamide analogues is ongoing, with a focus on their potential antiviral activities .

properties

IUPAC Name

N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c27-21(24-15-16-6-2-1-3-7-16)22(28)25-18-10-11-19-17(14-18)8-4-12-26(19)23(29)20-9-5-13-30-20/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZUQUVDEQEXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

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